

AV-153 Free Base: A Technical Guide to its Role in DNA Repair

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Compound of Interest

Compound Name: AV-153 free base

Cat. No.: B102863

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Abstract

AV-153 free base, a 1,4-dihydropyridine (1,4-DHP) derivative, is an antimutagenic compound that has demonstrated a significant role in the modulation of DNA repair processes.^{[1][2][3]} This technical guide provides a comprehensive overview of the core mechanisms by which AV-153 influences DNA integrity, with a specific focus on its interaction with DNA, its impact on the Base Excision Repair (BER) pathway, and its influence on Poly(ADP-ribosyl)ation. Data is presented from key in vitro and in vivo studies, supplemented with detailed experimental protocols and pathway visualizations to support further research and development.

Core Mechanism of Action

AV-153's primary role in DNA repair stems from its ability to directly interact with DNA. Computer modeling and spectroscopic studies have shown that AV-153 intercalates into DNA, showing a strong preference for sites of single-strand breaks (SSBs) or nicks, particularly in the vicinity of pyrimidine residues.^{[4][5]} This physical interaction with damaged DNA is believed to be the foundational step for its broader effects on DNA repair pathways. The compound has been shown to interact with guanine, cytosine, and thymine bases.^{[3][4]}

Furthermore, AV-153 influences the activity of key DNA repair enzymes. It has a notable impact on the Base Excision Repair (BER) pathway and affects the function of Poly(ADP-ribose) Polymerase 1 (PARP1), a critical enzyme in the DNA damage response (DDR).^{[1][6]}

Data Presentation: Quantitative Effects on DNA Repair

The following tables summarize the key quantitative findings from preclinical studies on AV-153 and its sodium salt, AV-153-Na.

Table 1: Cellular and Biochemical Activity of AV-153

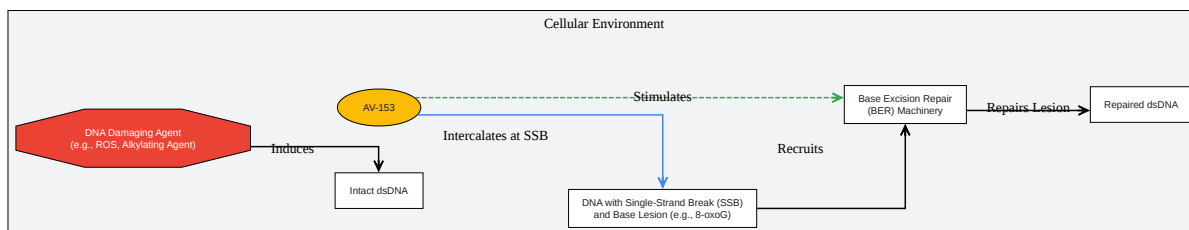
Parameter	Cell Line / System	Concentration Range	Observed Effect	Reference
Cytotoxicity (IC50)	Raji	14.9 mM	Cell death	[1]
Cytotoxicity (IC50)	HL-60	10.3 mM	Cell death	[1]
Reduction of Spontaneous SSBs	Peripheral Blood Lymphocytes / HL-60	1 nM - 10 µM	13–67% reduction in single-strand breaks	[1]
DNA Intercalation	In vitro (Ethidium Bromide competition)	116 mM	50% decrease in fluorescence intensity	[4]
DNA Damage Protection	HeLa Cells (Peroxynitrite-induced damage)	50 nM	Significant decrease in DNA damage	

Table 2: Modulation of Base Excision Repair (BER) Enzyme Activity by AV-153-Na

DNA Lesion	Repair Pathway Step	Effect	Reference
8-oxoguanine (8-oxoG)	Excision/Synthesis	Stimulated	[4][7]
Abasic (AP) Sites	Excision/Synthesis	Stimulated	[4][7]
Alkylated Bases	Excision/Synthesis	Stimulated	[4][7]
Thymine Glycol (Tg)	Glycosylase Activity	Inhibited	[4][7]

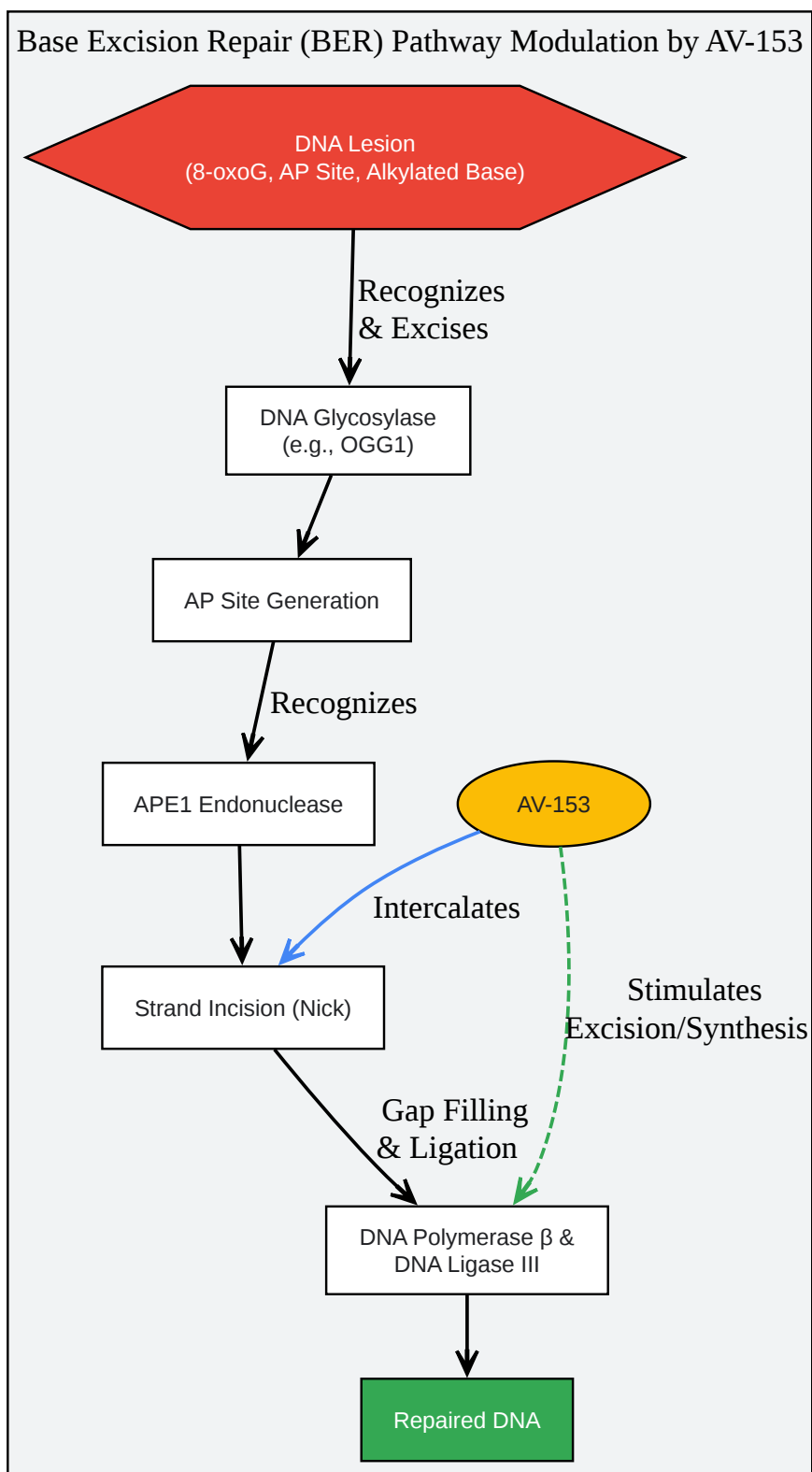
Signaling and Repair Pathway Visualizations

The following diagrams illustrate the proposed mechanism of action for AV-153 within the DNA repair cascade.



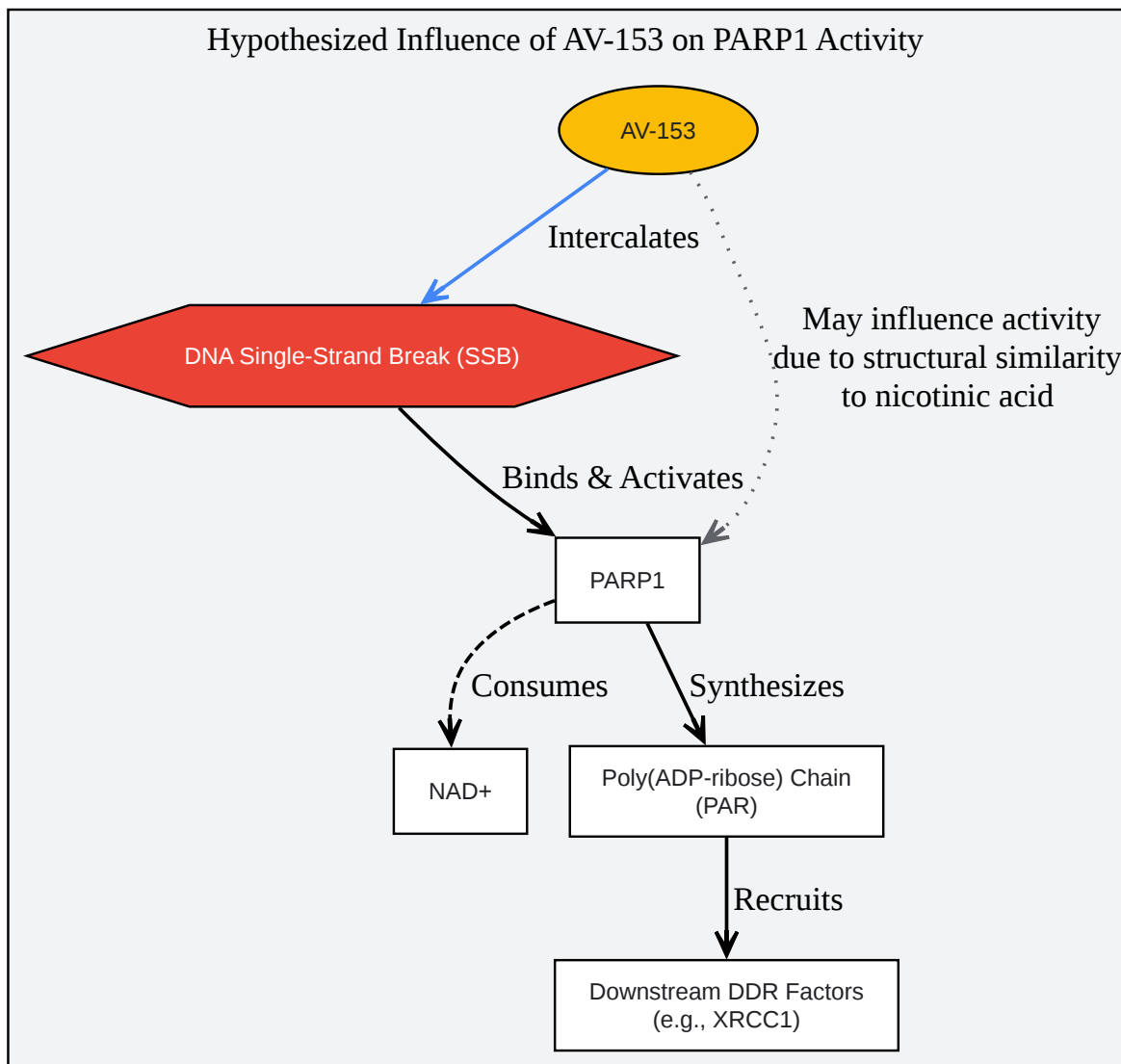
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Caption: Logical workflow of AV-153 interaction with damaged DNA.



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Caption: AV-153's modulatory role in the Base Excision Repair pathway.



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Caption: Hypothesized influence of AV-153 on PARP1 signaling at SSBs.

Key Experimental Protocols

Detailed methodologies for the primary assays used to characterize AV-153's function are provided below.

Single Cell Gel Electrophoresis (Comet Assay)

This protocol is used to detect DNA single-strand breaks in individual cells.

- **Cell Preparation:** Treat HeLa cells with the desired concentration of AV-153 (e.g., 50 nM) for a specified pre-incubation time (e.g., 45 minutes).
- **Induction of Damage:** Expose cells to a DNA damaging agent (e.g., 200 μ M peroxynitrite).
- **Embedding:** Mix approximately 1×10^4 cells with 0.5% low melting point agarose at 37°C and immediately pipette onto a slide pre-coated with 1% normal melting point agarose.
- **Lysis:** Immerse slides in a cold lysis solution (2.5 M NaCl, 100 mM Na₂EDTA, 10 mM Tris-HCl, pH 10, with 1% Triton X-100 added fresh) for at least 1 hour at 4°C.
- **Alkaline Unwinding:** Place slides in a horizontal electrophoresis tank filled with fresh, cold alkaline electrophoresis buffer (300 mM NaOH, 1 mM Na₂EDTA, pH >13) for 20-40 minutes to allow for DNA unwinding.
- **Electrophoresis:** Perform electrophoresis at ~25 V and ~300 mA for 20-30 minutes at 4°C.
- **Neutralization and Staining:** Gently wash the slides three times with a neutralization buffer (0.4 M Tris-HCl, pH 7.5). Stain the DNA with an appropriate fluorescent dye (e.g., SYBR Green I or propidium iodide).
- **Visualization:** Analyze slides using a fluorescence microscope. Quantify DNA damage by measuring the percentage of DNA in the comet tail using appropriate imaging software.

DNA Glycosylase Activity Assay (Glyco-SPOT)

This assay assesses the first step of BER: the recognition and excision of a damaged base by a DNA glycosylase.

- **Cell Extract Preparation:** Culture cells (e.g., HeLa) and treat with AV-153-Na for various durations (e.g., 3, 12, 24 hours). Prepare whole-cell extracts and determine protein concentration.
- **Substrate Preparation:** Use a biochip or membrane spotted with various ³²P-labeled oligonucleotides, each containing a specific type of DNA lesion (e.g., Thymine Glycol, 8-oxoG, Uracil).

- **Enzymatic Reaction:** Incubate the biochip with 15 µg/ml of the prepared cell extract in a reaction buffer at 37°C for a defined period. The glycosylases in the extract will cleave the DNA at the site of the lesion they recognize.
- **Processing and Visualization:** Treat the biochip with a hot alkaline solution to reveal the cleaved sites. Wash and dry the membrane.
- **Analysis:** Expose the membrane to a phosphor screen and quantify the signal intensity for each spot using a phosphorimager. The cleavage rate for each lesion is calculated, comparing treated versus non-treated cell extracts.

BER Excision/Synthesis Assay (ExSy-SPOT)

This assay measures the overall efficiency of the BER pathway, including the DNA synthesis step.

- **Cell Extract and Substrate:** Prepare cell extracts and lesion-specific oligonucleotide-spotted biochips as described for the Glyco-SPOT assay.
- **Enzymatic Reaction:** Incubate the biochip with the cell extract in a reaction buffer supplemented with a mix of dNTPs, including at least one radiolabeled dNTP (e.g., [α -³²P]dCTP), and ATP.
- **Incorporation:** The BER machinery in the extract will excise the lesion, and a DNA polymerase will incorporate the radiolabeled dNTP during the synthesis step.
- **Washing and Visualization:** Thoroughly wash the biochip to remove unincorporated nucleotides.
- **Analysis:** Expose the membrane to a phosphor screen and quantify the signal intensity. A stronger signal indicates more efficient completion of the excision and synthesis steps of BER for a specific lesion. The results indicate that AV-153-Na stimulates the excision/synthesis repair of 8-oxoG, abasic sites, and alkylated bases.^{[4][7]}

Conclusion and Future Directions

AV-153 free base is a promising DNA repair modulating agent with a multifaceted mechanism of action. Its ability to intercalate at sites of DNA damage and subsequently stimulate key steps in the Base Excision Repair pathway for lesions like 8-oxoG and abasic sites provides a clear basis for its antimutagenic properties.[1][4][7] The compound's influence on PARP1 activity, while less defined, suggests an additional layer of interaction with the DNA damage response network. The observed inhibition of thymine glycol repair warrants further investigation to understand the specificity and potential therapeutic implications of this effect.[4][7]

For drug development professionals, AV-153 presents a potential scaffold for designing novel therapeutics aimed at enhancing genomic stability or sensitizing cancer cells to DNA-damaging agents by selectively modulating repair pathways. Future research should focus on elucidating the precise molecular interactions between AV-153 and BER proteins, clarifying its mechanism of PARP1 modulation, and conducting comprehensive preclinical studies to evaluate its efficacy and safety profile in vivo.

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